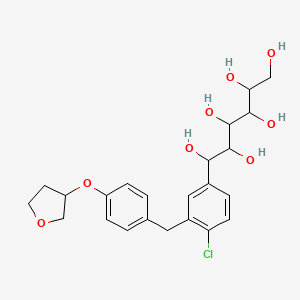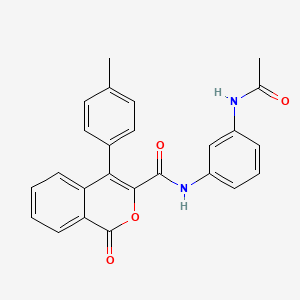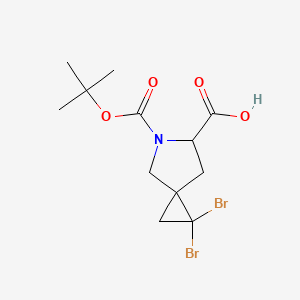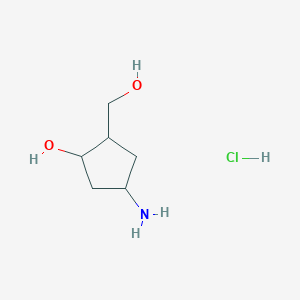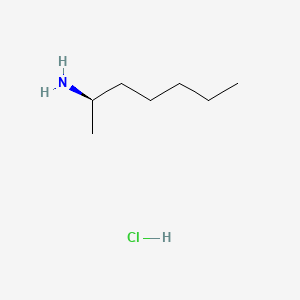
Tuaminoheptane hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tuaminoheptane hydrochloride, ®-, typically involves the reaction of 1-heptene with ammonia in the presence of a catalyst to form 2-aminoheptane. This intermediate is then reacted with hydrochloric acid to produce the hydrochloride salt . The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of Tuaminoheptane hydrochloride, ®-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures are implemented to ensure the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tuaminoheptane hydrochloride, ®-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines. These products can be further utilized in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Tuaminoheptane hydrochloride, ®-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its sympathomimetic and vasoconstrictive properties.
Medicine: It has been used in the development of nasal decongestants and other pharmaceutical formulations.
Industry: The compound is utilized in the production of various chemical intermediates and as a performance-enhancing agent in certain applications
Mecanismo De Acción
Tuaminoheptane hydrochloride, ®-, exerts its effects by acting as a reuptake inhibitor and releasing agent of norepinephrine. This action leads to increased levels of norepinephrine in the synaptic cleft, resulting in vasoconstriction and stimulation of the central nervous system. The compound targets adrenergic receptors and pathways involved in the regulation of vascular tone and neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethylbutylamine
- Heptaminol
- Isometheptene
- Methylhexanamine
- Octodrine
Uniqueness
Tuaminoheptane hydrochloride, ®-, is unique due to its specific stereochemistry and potent sympathomimetic effects. Unlike other similar compounds, it has a distinct molecular structure that contributes to its efficacy as a nasal decongestant and stimulant. Its inclusion on the World Anti-Doping Agency’s list of prohibited substances highlights its significant impact on performance enhancement .
Propiedades
Número CAS |
101689-06-9 |
|---|---|
Fórmula molecular |
C7H18ClN |
Peso molecular |
151.68 g/mol |
Nombre IUPAC |
(2R)-heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-5-6-7(2)8;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1 |
Clave InChI |
JOPQZCZKKFHRNT-OGFXRTJISA-N |
SMILES isomérico |
CCCCC[C@@H](C)N.Cl |
SMILES canónico |
CCCCCC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)

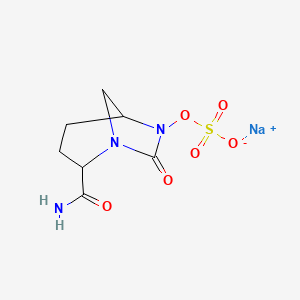
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)
![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)

